molecular formula C9H7N3OS B14531956 5-Phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one CAS No. 62642-29-9

5-Phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one

Cat. No.: B14531956
CAS No.: 62642-29-9
M. Wt: 205.24 g/mol
InChI Key: WLGCJSUAIHROER-UHFFFAOYSA-N
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Description

5-Phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one is a heterocyclic compound that contains a triazine ring. Compounds with triazine rings are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a phenyl-substituted hydrazine with a thiocarbonyl compound, followed by cyclization to form the triazine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 5-Phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with triazine rings are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, such compounds might be investigated for their potential as therapeutic agents, particularly in the treatment of diseases where triazine derivatives have shown efficacy.

Industry

In industry, triazine derivatives are used in the production of dyes, resins, and other materials due to their stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, disrupting cellular processes, or interfering with the replication of pathogens.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other triazine derivatives such as:

  • 2,4,6-Tris(phenyl)-1,3,5-triazine
  • 2,4-Diamino-6-phenyl-1,3,5-triazine
  • 2-Phenyl-4,6-dimethyl-1,3,5-triazine

Uniqueness

What sets 5-Phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one apart is its specific substitution pattern and the presence of the sulfanylidene group, which can impart unique chemical and biological properties.

Properties

CAS No.

62642-29-9

Molecular Formula

C9H7N3OS

Molecular Weight

205.24 g/mol

IUPAC Name

5-phenyl-3-sulfanylidene-1,2-dihydro-1,2,4-triazin-6-one

InChI

InChI=1S/C9H7N3OS/c13-8-7(10-9(14)12-11-8)6-4-2-1-3-5-6/h1-5H,(H,11,13)(H,10,12,14)

InChI Key

WLGCJSUAIHROER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)NNC2=O

Origin of Product

United States

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